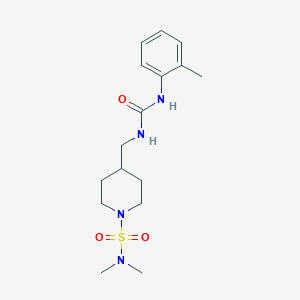

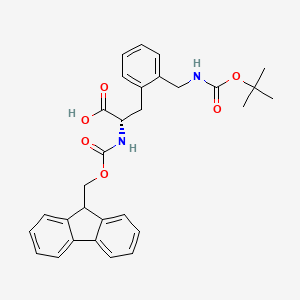

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide is a compound that likely falls within the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. The structure of the compound suggests it contains a piperidine core, which is a common feature in many pharmacologically active molecules, and a sulfonamide group, which is a hallmark of many diuretic, antibacterial, and antiepileptic drugs.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the δ-sulfonamido-substituted enones can be used as phosphine acceptors in phosphine-catalyzed (4 + 2) annulation with 1,1-dicyanoalkenes, producing piperidine derivatives with moderate to excellent yields and diastereoselectivities . Additionally, piperidine derivatives can be synthesized by treating substituted benzhydryl chlorides with a piperidine followed by N-sulfonation with sulfonyl chlorides . These methods provide a framework for the potential synthesis of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide, although the specific synthesis details for this compound are not provided in the data.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic or heteroaromatic ring. In the case of N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide, the structure likely includes a piperidine ring, which is a six-membered ring containing nitrogen. The ureido linkage suggests the presence of a urea derivative, which is a functional group derived from carbamic acid. The o-tolyl group indicates a methyl-substituted phenyl ring, which could influence the compound's electronic properties and potentially its biological activity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, including those that modify the sulfonamide group or the piperidine ring. For example, sulfonamides can undergo nucleophilic substitution reactions or be transformed into sulfones and sulfides . The reactivity of the piperidine ring can also be modified through various functionalization reactions, which can be used to fine-tune the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring and the piperidine core. The presence of a dimethyl group and a ureido linkage in N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide suggests that the compound may have unique solubility characteristics compared to other sulfonamides. The antimicrobial activity of similar compounds has been evaluated, indicating that substitutions on the benzhydryl and sulfonamide rings can significantly influence biological activity . Additionally, the incorporation of ureido moieties has been shown to result in low nanomolar inhibitors against carbonic anhydrase isoforms, suggesting potential pharmacological applications .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

Research has explored derivatives of sulfonamides, including structures similar to N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide, for their inhibitory activity against carbonic anhydrase (CA) isoenzymes I, II, IX, and XII. These enzymes are critical in various physiological processes, including respiration and the regulation of pH in tissues. The inhibition of tumor-associated CA IX and XII has been highlighted for its potential in anticancer strategies, with derivatives showing low nanomolar inhibition, suggesting potential therapeutic applications in oncology (Congiu et al., 2015).

Antiviral Activity

Derivatives incorporating the sulfonamide and ureido moieties have been synthesized and tested for their antiviral properties against avian paramyxo virus (AMPV-1). Studies have shown that some of these derivatives exhibit higher antiviral activity than Ribavirin, a commercial antiviral drug, suggesting the potential for developing new antiviral therapies (Selvakumar et al., 2018).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents has been a focus of research. These compounds have shown high antibacterial activities, indicating their potential use in treating bacterial infections (Azab et al., 2013).

Multifunctional Antioxidants

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide have been studied for their antioxidant properties. These compounds, with added free radical scavenger groups and chelating groups, have shown protective effects against cell viability decrease and glutathione levels induced by oxidative stress. Their application spans potential treatments for diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).

Cardiac Myosin Activation

Studies have also explored the use of sulfonamide derivatives as cardiac myosin activators. These compounds have been shown to activate cardiac myosin ATPase, potentially offering a novel therapeutic approach for treating systolic heart failure. The selectivity and efficacy of these compounds in in vitro and in vivo models underscore their potential as cardiac myosin activators for heart failure treatment (Manickam et al., 2018).

Propriétés

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3S/c1-13-6-4-5-7-15(13)18-16(21)17-12-14-8-10-20(11-9-14)24(22,23)19(2)3/h4-7,14H,8-12H2,1-3H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHMDWFNULAASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-((3-(o-tolyl)ureido)methyl)piperidine-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)ethanone](/img/structure/B2553004.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2553005.png)

![2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2553008.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2553013.png)

![methyl 3-ethyl-5-{[(2-phenylethyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2553014.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2553023.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2553026.png)